molecular formula C26H38O6 B117673 Tyromycin A CAS No. 141364-77-4

Tyromycin A

Cat. No. B117673
M. Wt: 446.6 g/mol
InChI Key: ZOXQKIRYCLFUCD-UHFFFAOYSA-N
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Description

Tyromycin A is a bioactive natural product . It is a naturally occurring metabolite that holds two 3-methyl maleic (citraconic) anhydride moieties . It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus .


Synthesis Analysis

The synthesis of Tyromycin A and its non-natural lower homologue involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of the polyhalogenated 2-pyrrolidinones . Both routes use 10-undecenoic acid, a renewable source from castor oil, as the starting material for the preparation of the pivotal intermediates a,a,a0 ,a0 -tetrachlorodicarboxylic acids .


Molecular Structure Analysis

Tyromycin A has a chemical formula of C26H38O6 . Its exact mass is 446.27 and its molecular weight is 446.584 . The InChI code for Tyromycin A is `InChI=1S/C26H38O6/c1-19-21 (25 (29)31-23 (19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20 (2)24 (28)32-26

Scientific Research Applications

Antimicrobial Properties and Resistance

Tyrothricin, comprising gramicidins and tyrocidins, exhibits broad antimicrobial activity against gram-positive bacteria and some yeasts. It has been used for about 60 years in local treatments of infected skin and mucous membranes. Notably, tyrothricin does not easily induce microbial resistance, even with long-term use. This characteristic makes it a valuable therapeutic option, especially in an era of increasing bacterial resistances. Studies have shown that even after decades of use, there was no significant acquired resistance among gram-positive bacteria and yeasts, emphasizing its effectiveness in treating infections without contributing to the global resistance issue (Stauss-Grabo et al., 2014).

Fungicidal Effects

Tyrothricin has also demonstrated potent fungicidal effects, particularly against Candida albicans. Its rapid action in reducing yeast numbers and impairing metabolic activity makes it a potential candidate for treating mucosal infections caused by Candida species (Kretschmar et al., 1996).

Applications in Wound Healing

In clinical settings, tyrothricin has been used effectively for the treatment of superficial wounds and bacterial skin infections. Its broad-spectrum antimicrobial activity and low risk of resistance development make it a suitable candidate for diverse topical applications. It has shown efficacy in accelerating wound healing, which supports its use in treating minor and superficial wounds (Lang & Staiger, 2016).

Agricultural Applications

Tyrothricin also holds potential in agricultural settings. Studies have shown it to be non-toxic to honey bee adults and larvae, indicating its safety for use in agriculture. Furthermore, its activity against fungal plant pathogens and foulbrood causing pathogens in honey bee larvae suggests its potential utility in protecting crops and bee populations from infectious agents (Vosloo et al., 2017).

Regulatory Functions in Bacterial Sporulation

Tyrothricin has been observed to specifically inhibit RNA synthesis in Bacillus brevis, suggesting a role in regulating gene transcription during the transition from vegetative growth to sporulation. This indicates a potential research avenue in understanding bacterial life cycles and developing targeted antibacterial strategies (Sarkar & Paulus, 1972).

Antimalarial Properties

Interestingly, components of tyrothricin, specifically tyrocidines, have shown activity against the human malaria parasite Plasmodium falciparum. This suggests its potential as an antimalarial agent, particularly considering its selective toxicity towards infected erythrocytes and inhibition of parasite development (Rautenbach et al., 2007).

properties

IUPAC Name

3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXQKIRYCLFUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161704
Record name Tyromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyromycin A

CAS RN

141364-77-4
Record name Tyromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
F Roncaglia, CV Stevens, F Ghelfi, M Van der Steen… - Tetrahedron, 2009 - Elsevier
… We have described the synthesis of tyromycin A (10) and that of its non-natural lower homologue 20, comparing two different procedures for building of the maleic core. The pivotal …
Number of citations: 18 www.sciencedirect.com
M Van der Steen, CV Stevens… - European journal of …, 2008 - Wiley Online Library
… towards Tyromycin A starting from undecylenic acid. A decade ago, Tyromycin A was isolated … Because of this inhibiting activity, Tyromycin A is a potential cytostatic agent. Structurally, …
Number of citations: 26 onlinelibrary.wiley.com
PM Amin, Z Su, S Wang - The Journal of Organic Chemistry, 2021 - ACS Publications
… C, chaetomellic anhydride A, and tyromycin A centered on Au-… 19% yield for six steps) and tyromycin A (15% yield for six steps… of chaetomellic anhydride A and tyromycin A, although our …
Number of citations: 4 pubs.acs.org
W Weber, M Semar, T Anke, M Bross… - Planta medica, 1992 - thieme-connect.com
Tyromycin A, a new inhibitor of leucine and cysteine aminopeptidases has been isolated from mycelial cultures of the basidiomycete Tyromyces lacteus (Fr.) Murr. Its structure was …
Number of citations: 37 www.thieme-connect.com
S Mangaleswaran, NP Argade - The Journal of Organic Chemistry, 2001 - ACS Publications
… recently we planned for the synthesis of tyromycin A (1). It has been … 12 Tyromycin A was found to inhibit the leucine and cysteine … a practical synthesis of tyromycin A via a double Wittig …
Number of citations: 32 pubs.acs.org
S Poigny, M Guyot, M Samadi - The Journal of Organic Chemistry, 1998 - ACS Publications
… Tyromycin A is the first naturally occurring natural product containing two citraconic anhydride units. Tyromycin A … reaction to total synthesis of tyromycin A and some analogues using a …
Number of citations: 26 pubs.acs.org
C Chepkirui, T Cheng, WC Sum… - Journal of agricultural …, 2019 - ACS Publications
… –5 and 7–13) together with the known tyromycin A (6). Their structures were assigned by NMR … of L -leucine aminopeptidase, since tyromycin A had previously been reported to possess …
Number of citations: 15 pubs.acs.org
T Cheng, C Chepkirui, C Decock… - Beilstein Journal of …, 2019 - beilstein-journals.org
… In summary, five previously undescribed tyromycin A derivatives 1–5 could be isolated from Skeletocutis sp. fruiting bodies. These metabolites are closely related to the skelotocutins …
Number of citations: 9 www.beilstein-journals.org
S Mangaleswaran - 2004 - dspace.ncl.res.in
… First chapter reports a concise account on chemistry of monoalkylsubstituted, dialkylsubstituted and complex dialkylsubstituted maleic anhydrides where as the second …
Number of citations: 1 dspace.ncl.res.in
W Weber, M Semar, T Anke, M Bross… - Planta Medica, 1991 - thieme-connect.com
… Tyromycin A, a new inhibitor of leucine and cysteine aminopeptidases has been isolated from mycelial cultures of the basidiomycete Tyromyces lacteus (Fr.) Murr., strain 83118. …
Number of citations: 0 www.thieme-connect.com

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